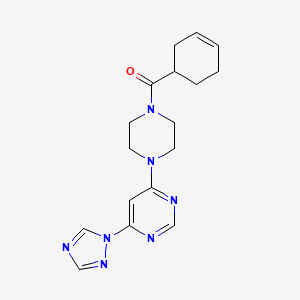

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

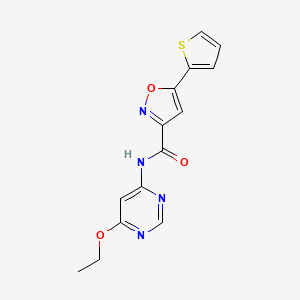

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.

BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer potential. Researchers have investigated compounds containing the 1,2,4-triazole ring for their cytotoxic effects against human cancer cell lines. For instance:

- Compound 7d, 7e, 10a, and 10d demonstrated cytotoxic activity against the Hela cell line, with an IC50 lower than 12 μM . These findings suggest that this compound class could be explored further as potential anticancer agents.

Apoptosis Induction

In specific cases, such as compound 10ec , researchers observed apoptosis induction in breast cancer cells (BT-474) using biological assays. The compound inhibited colony formation in a concentration-dependent manner, highlighting its potential as an apoptosis-inducing agent .

Aromatase Inhibition

The 1,2,4-triazole scaffold has relevance in the context of aromatase inhibition. Letrozole and anastrozole, both containing a 1,2,4-triazole ring, are FDA-approved first-line therapies for postmenopausal breast cancer treatment. These compounds exhibit superiority over estrogen receptor antagonists like tamoxifen .

Antibacterial Potential

While the focus has been primarily on anticancer properties, the 1,2,4-triazole scaffold also holds promise in antibacterial research. Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole motifs could address the escalating problem of microbial resistance .

Synthetic Strategies

Researchers have explored various synthetic strategies for creating 1,2,4-triazole-containing scaffolds. These strategies enhance our understanding of the pharmacological significance of these compounds and pave the way for further investigations .

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds are believed to interact with various targets in cancer cells, leading to their cytotoxic effects .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction could potentially lead to changes in the cellular processes of the target cells .

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The compound’s action results in cytotoxic effects on cancer cells. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines . These compounds have been observed to suppress the human cell lines in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, internal and external factors such as genetics, viruses, drugs, diet, and smoking can cause abnormal cell proliferation, leading to the development of various cancers . These factors could potentially influence the action of the compound.

properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c25-17(14-4-2-1-3-5-14)23-8-6-22(7-9-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h1-2,10-14H,3-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZAZANSCMWMSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399686.png)

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)

![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)

![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)

![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)

![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)